Cas no 737814-95-8 (2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate)

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate is a versatile organic compound featuring a brominated benzene ring with a formyl and methoxy substituent. Its unique structure offers advantages in synthetic chemistry, including enhanced reactivity and selectivity in various organic transformations. This compound is particularly useful for the synthesis of complex organic molecules and pharmaceutical intermediates.
2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate structure
737814-95-8 structure
商品名:2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate
CAS番号:737814-95-8
MF:C14H9Br3O5S
メガワット:528.995260953903
CID:5454706
PubChem ID:4441010

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 化学的及び物理的性質

名前と識別子

    • EN300-1190109
    • AKOS001051979
    • 2-bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzene-1-sulfonate
    • Z45534358
    • (2-bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate
    • 737814-95-8
    • UPCMLD0ENAT0516-7554:001
    • 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate
    • インチ: 1S/C14H9Br3O5S/c1-21-12-5-8(7-18)4-11(17)14(12)22-23(19,20)13-6-9(15)2-3-10(13)16/h2-7H,1H3
    • InChIKey: IZSLOODYOAZFFF-UHFFFAOYSA-N
    • ほほえんだ: C1(S(OC2=C(OC)C=C(C=O)C=C2Br)(=O)=O)=CC(Br)=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 527.77003g/mol
  • どういたいしつりょう: 525.77208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 78Ų

じっけんとくせい

  • 密度みつど: 1.978±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 601.2±55.0 °C(Predicted)

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1190109-0.05g
737814-95-8 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-1190109-50mg
737814-95-8 90.0%
50mg
$212.0 2023-10-03

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate 関連文献

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonateに関する追加情報

Introduction to 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate (CAS No. 737814-95-8)

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate, identified by its CAS number 737814-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of aryl sulfonates characterized by their bromine and methoxy substituents, which contribute to its unique reactivity and potential applications. The presence of both formyl and sulfonate functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The structure of 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate consists of a benzene ring substituted with bromine atoms at the 2- and 5-positions, a formyl group at the 4-position, and a methoxy group at the 6-position. The sulfonate group is attached to the benzene ring, enhancing its solubility in polar solvents and facilitating further chemical modifications. This structural arrangement imparts distinct electronic and steric properties, making it a valuable building block for medicinal chemists and materials scientists.

In recent years, the demand for novel aryl sulfonates has surged due to their broad utility in drug discovery and material engineering. The bromine atoms in 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate serve as excellent handles for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of diverse pharmacophores, thereby expanding the pharmacological spectrum of derived compounds.

The formyl group in this compound is particularly noteworthy for its ability to participate in condensation reactions with various nucleophiles, including amines and alcohols, to form amides and esters, respectively. Such transformations are fundamental in medicinal chemistry for the synthesis of peptidomimetics and heterocyclic scaffolds. Additionally, the methoxy group provides a site for further functionalization via oxidation or demethylation strategies, allowing for fine-tuning of biological activity.

2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The sulfonate moiety enhances binding affinity to target proteins by improving solubility and interactions with polar residues in the active site. Furthermore, the bromine substituents facilitate modifications through transition-metal-catalyzed reactions, enabling rapid diversification of the molecular library.

Another area where 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate has shown promise is in the development of organic electronic materials. The conjugated system formed by the aromatic ring and functional groups contributes to its optoelectronic properties, making it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Recent advancements in polymer chemistry have demonstrated that incorporating this compound into conjugated polymers can enhance charge transport efficiency and device performance.

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include bromination followed by selective formylation and methylation at specific positions on the benzene ring. The final step involves sulfonation to introduce the sulfonate group. Modern synthetic methodologies emphasize green chemistry principles by employing catalytic systems that minimize waste and improve yields.

In conclusion,CAS No.737814-95-8 represents a highly versatile intermediate with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications through cross-coupling reactions, condensation reactions with nucleophiles, and functional group interconversions. The growing body of research highlights its importance as a building block for drug discovery programs targeting various diseases. Additionally,2-Bromo-4-formyl-6-methoxyphenyl 2,5-dibromobenzenesulfonate continues to be explored for advanced applications in organic electronics, demonstrating its broad utility across multiple scientific disciplines.

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